molecular formula C12H16BrNO B1487897 1-(2-Bromo-5-methoxybenzyl)pyrrolidine CAS No. 1394291-43-0

1-(2-Bromo-5-methoxybenzyl)pyrrolidine

Cat. No.: B1487897
CAS No.: 1394291-43-0
M. Wt: 270.17 g/mol
InChI Key: RHWIVDCYXFGLCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromo-5-methoxybenzyl)pyrrolidine is a chemical compound characterized by its bromo and methoxy functional groups attached to a benzyl ring, which is further linked to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromo-5-methoxybenzyl)pyrrolidine can be synthesized through several synthetic routes. One common method involves the reaction of 2-bromo-5-methoxybenzyl bromide with pyrrolidine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance production efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-5-methoxybenzyl)pyrrolidine can undergo various chemical reactions, including:

  • Oxidation: The bromo group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The compound can be reduced to remove the bromo group, resulting in a different functional group.

  • Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

  • Substitution: Nucleophiles like sodium azide (NaN₃) or sodium cyanide (NaCN) in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: 2-Bromo-5-methoxybenzoic acid

  • Reduction: 2-Bromo-5-methoxybenzylamine

  • Substitution: 2-Azido-5-methoxybenzylpyrrolidine or 2-Cyanomethyl-5-methoxybenzylpyrrolidine

Scientific Research Applications

1-(2-Bromo-5-methoxybenzyl)pyrrolidine has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals targeting various diseases.

  • Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Bromo-5-methoxybenzyl)pyrrolidine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

1-(2-Bromo-5-methoxybenzyl)pyrrolidine is unique due to its specific combination of functional groups. Similar compounds include:

  • 2-Bromo-5-methoxybenzyl bromide: Similar structure but lacks the pyrrolidine ring.

  • 2-Bromo-5-methoxybenzylamine: Similar to the reduced form of the compound.

  • 2-Azido-5-methoxybenzylpyrrolidine: Similar structure with an azido group instead of bromo.

Properties

IUPAC Name

1-[(2-bromo-5-methoxyphenyl)methyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-15-11-4-5-12(13)10(8-11)9-14-6-2-3-7-14/h4-5,8H,2-3,6-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWIVDCYXFGLCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)CN2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201234082
Record name Pyrrolidine, 1-[(2-bromo-5-methoxyphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201234082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394291-43-0
Record name Pyrrolidine, 1-[(2-bromo-5-methoxyphenyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394291-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolidine, 1-[(2-bromo-5-methoxyphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201234082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Bromo-5-methoxybenzyl)pyrrolidine
Reactant of Route 2
Reactant of Route 2
1-(2-Bromo-5-methoxybenzyl)pyrrolidine
Reactant of Route 3
Reactant of Route 3
1-(2-Bromo-5-methoxybenzyl)pyrrolidine
Reactant of Route 4
Reactant of Route 4
1-(2-Bromo-5-methoxybenzyl)pyrrolidine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-(2-Bromo-5-methoxybenzyl)pyrrolidine
Reactant of Route 6
Reactant of Route 6
1-(2-Bromo-5-methoxybenzyl)pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.